molecular formula C16H16N4O3 B11555220 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-nitrobenzohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-nitrobenzohydrazide

Cat. No.: B11555220
M. Wt: 312.32 g/mol
InChI Key: RGZHSVDYZCAOHT-GZTJUZNOSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-nitrobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a nitrobenzohydrazide moiety through a methylene bridge. The presence of both electron-donating and electron-withdrawing groups in its structure makes it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 3-nitrobenzohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s electron-donating dimethylamino group and electron-withdrawing nitro group create a unique electronic environment that can influence its reactivity and binding affinity to various biological targets. This dual functionality allows it to participate in redox reactions and interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-nitrobenzohydrazide stands out due to its combination of a dimethylamino group and a nitro group, which imparts unique electronic properties. This makes it particularly useful in applications requiring specific redox behavior and fluorescence characteristics .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C16H16N4O3/c1-19(2)14-8-6-12(7-9-14)11-17-18-16(21)13-4-3-5-15(10-13)20(22)23/h3-11H,1-2H3,(H,18,21)/b17-11+

InChI Key

RGZHSVDYZCAOHT-GZTJUZNOSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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